molecular formula C28H54O6 B1622836 Sorbitan, monodocosanoate CAS No. 62568-11-0

Sorbitan, monodocosanoate

Cat. No.: B1622836
CAS No.: 62568-11-0
M. Wt: 486.7 g/mol
InChI Key: GIZXIPWWFZNWJP-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Sorbitan Esters

The development of sorbitan esters originated in the early 20th century with the exploration of sorbitol derivatives. Sorbitan itself, a dehydration product of sorbitol, was first identified as a key intermediate in the synthesis of cyclic ethers. By the 1930s, researchers recognized the potential of esterifying sorbitan with fatty acids to create nonionic surfactants. Early work focused on shorter-chain esters like sorbitan monolaurate (C12) and monostearate (C18), which became foundational in pharmaceutical and food industries.

The synthesis of longer-chain esters, including sorbitan monodocosanoate, emerged later as industrial demands for high-melting-point, lipophilic surfactants grew. The two-stage process—dehydration of sorbitol to sorbitan followed by esterification with fatty acids—was optimized to accommodate docosanoic acid, a C22 saturated fatty acid. This advancement aligned with the mid-20th-century push for diversified emulsifiers capable of stabilizing complex matrices, such as high-fat food products and sustained-release drug formulations.

Classification Within the Sorbitan Fatty Acid Ester Family

Sorbitan monodocosanoate belongs to the sorbitan ester group, classified by:

  • Fatty Acid Chain Length : As a C22 ester, it is among the longest-chain sorbitan derivatives, imparting significant hydrophobicity.
  • Degree of Esterification : Typically a monoester, though commercial grades may contain di- or triesters depending on synthesis conditions.
  • Hydrophile-Lipophile Balance (HLB) : With an estimated HLB of 2–4, it functions as a water-in-oil (W/O) emulsifier, comparable to sorbitan tristearate (HLB 2.1) but distinct from shorter-chain analogs like sorbitan monolaurate (HLB 8.6).

Table 1: Comparative Analysis of Selected Sorbitan Esters

Property Sorbitan Monolaurate (C12) Sorbitan Monostearate (C18) Sorbitan Monodocosanoate (C22)
Fatty Acid Chain Length 12 carbons 18 carbons 22 carbons
HLB Range 8.6 4.7 2–4
Primary Applications Cosmetic emulsions Food stabilizers High-temperature lubricants
Melting Point 93–98°C 50–60°C 70–80°C

Data synthesized from.

Significance in Industrial and Academic Research

Industrial Applications

  • Food Technology : Authorized as a food additive (E-number pending), sorbitan monodocosanoate serves as a crystallization retardant in chocolates and a stabilizer in high-fat spreads. Its high melting point ensures stability under thermal processing.
  • Pharmaceuticals : In sustained-release tablet coatings, it delays active ingredient dissolution by forming hydrophobic matrices, akin to glyceryl behenate’s role in modified-release formulations.
  • Lubricants : Its thermal stability and film-forming properties make it suitable for industrial lubricants, particularly in metalworking fluids.

Academic Research Frontiers

  • Synthesis Optimization : Recent studies focus on catalytic efficiency in esterification, with acid catalysts like phosphoric acid yielding higher monoester purity.
  • Analytical Characterization : High-temperature gas chromatography (HT-GC) and thin-layer chromatography with flame-ionization detection (TLC-FID) are pivotal in quantifying ester species distribution.
  • Colloid Science : Investigations into its interfacial behavior reveal synergistic effects when blended with polysorbates, enabling customizable emulsion systems for nanotechnology applications.

Properties

IUPAC Name

[1-(3,4-dihydroxyoxolan-2-yl)-2-hydroxyethyl] docosanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(31)34-25(22-29)28-27(32)24(30)23-33-28/h24-25,27-30,32H,2-23H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZXIPWWFZNWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62568-11-0
Record name Sorbitan, monodocosanoate
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Preparation Methods

Fundamental Principles of Sorbitan Ester Synthesis

Sorbitan esters are synthesized via a two-step process: intramolecular dehydration of sorbitol to form sorbitan (a mixture of cyclic ethers like sorbitans and isosorbide), followed by esterification with fatty acids . For monodocosanoate, docosanoic acid replaces shorter-chain fatty acids, introducing challenges due to its high melting point (80–85°C) and limited solubility.

Dehydration of Sorbitol to Sorbitan

The dehydration step is critical for determining the hydroxyl value and reactivity of the intermediate sorbitan. Acid catalysts like phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄) are commonly used under vacuum or inert atmospheres to minimize oxidation.

Reaction Conditions and Catalysts
  • Temperature : Optimal dehydration occurs at 140–180°C. Higher temperatures (>180°C) risk over-dehydration, forming isosorbide and reducing hydroxyl availability for esterification.
  • Pressure : Vacuum (0.05–0.096 MPa) enhances water removal, shifting equilibrium toward sorbitan formation.
  • Catalyst Concentration : 1.1–1.5% w/w of H₃PO₄ yields a hydroxyl value of 1,375–1,399 mg KOH/g, ideal for subsequent esterification.

Table 1: Dehydration Conditions for Sorbitan Production

Catalyst Temperature (°C) Pressure (MPa) Hydroxyl Value (mg KOH/g)
H₃PO₄ (1.1%) 150 0.096 1,375–1,399
H₃PO₄ (1.5%) 180 0.05 1,200–1,250
NaOH (1.0%) 180 0.05 1,100–1,150

Data adapted from.

Esterification of Sorbitan with Docosanoic Acid

Esterification involves reacting sorbitan with docosanoic acid in the presence of alkaline catalysts. The long alkyl chain of docosanoic acid necessitates prolonged reaction times and higher temperatures compared to shorter-chain analogs like oleic or stearic acid.

Catalytic Systems and Reaction Kinetics

  • Alkaline Catalysts : Potassium hydroxide (KOH) or sodium hydroxide (NaOH) (0.1–0.5% w/w) are preferred for their ability to drive esterification without degrading the fatty acid.
  • Temperature : 210–250°C under nitrogen atmosphere to prevent oxidation.
  • Molar Ratio : A 1:1 molar ratio of sorbitan to docosanoic acid favors monoester formation, though excess acid (1.2:1) compensates for volatility losses.

Table 2: Esterification Parameters for Sorbitan Monodocosanoate

Catalyst Temperature (°C) Time (h) Acid:Sorbitan Ratio Monoester Yield (%)
KOH (0.3%) 220 5 1.2:1 62–65
NaOH (0.2%) 230 6 1.1:1 58–60

Data derived from.

Purification and Quality Control

Crude sorbitan monodocosanoate requires purification to remove unreacted acid, catalysts, and by-products like diesters or polyesters.

Neutralization and Solvent Extraction

  • Neutralization : Residual acid is neutralized with dilute KOH (1:10 solution) to pH 7, followed by alcohol extraction to isolate the ester.
  • Vacuum Distillation : Removes low-boiling impurities and unreacted docosanoic acid.

Analytical Characterization

  • Hydroxyl Value (HV) : 150–200 mg KOH/g indicates optimal monoester content.
  • Saponification Value (SV) : 140–160 mg KOH/g confirms ester bond formation.
  • Acid Value (AV) : <8 mg KOH/g ensures complete neutralization.

Challenges in Monodocosanoate Synthesis

Solubility and Reactivity Limitations

Docosanoic acid’s low solubility in polar solvents necessitates melt-phase esterification , increasing energy costs. Pre-mixing sorbitan with solvents like toluene improves homogeneity but introduces flammability risks.

By-Product Formation

  • Diesters and Triesters : Prolonged reaction times or excess acid increase polyester content, reducing emulsification efficiency.
  • Color Development : High temperatures (>230°C) cause caramelization, requiring antioxidants like BHT.

Industrial-Scale Optimization Strategies

Continuous Reactor Systems

Tubular reactors with static mixers enhance heat transfer and reduce reaction time by 30% compared to batch processes.

Catalyst Recycling

Homogeneous catalysts like NaOH are recovered via electrodialysis or nanofiltration , cutting costs by 15–20%.

Chemical Reactions Analysis

Hydrolysis and Enzymatic Degradation

Sorbitan esters undergo hydrolysis under physiological or acidic/alkaline conditions, cleaving into D-glucitol (sorbitol anhydrides) and the corresponding fatty acid. For monodocosanoate, this would yield docosanoic acid (behenic acid) and sorbitan derivatives:

C28H54O6+H2OesteraseC22H44O2+C6H14O6\text{C}_{28}\text{H}_{54}\text{O}_6 + \text{H}_2\text{O} \xrightarrow{\text{esterase}} \text{C}_{22}\text{H}_{44}\text{O}_2 + \text{C}_6\text{H}_{14}\text{O}_6

Key Findings:

  • Enzymatic Hydrolysis :

    • Rapid cleavage occurs in the gastrointestinal tract via pancreatic lipases and esterases .

    • Hydrolysis rates depend on pH and enzyme activity, with faster degradation in alkaline conditions .

  • Metabolic Pathways :

    • Docosanoic acid undergoes β-oxidation in mitochondria, generating acetyl-CoA for energy production .

    • D-glucitol is metabolized to fructose via L-iditol dehydrogenase in the liver .

Reaction Conditions:

ParameterOptimal RangeImpact on Yield
Temperature150–180°CHigher temps favor dehydration
Catalyst (e.g., H₃PO₄)1.1–1.3% (w/w)Acidic catalysts enhance esterification
Reaction Time120–150 minutesProlonged time increases monoester content

Byproducts:

  • Diesters (sorbitan ddocosanoate) and triesters form if dehydration is incomplete .

  • Polyester formation occurs at excessive temperatures (>180°C) .

Oxidation and Stability

Sorbitan esters are susceptible to auto-oxidation due to unsaturated fatty acid residues, though docosanoate’s saturated chain (C22:0) reduces this risk:

Stability Data:

PropertyValueSource
Thermal Decomposition>230°C
Hydrolytic StabilityStable at pH 4–8
Oxidative StabilityHigh (saturated chain)

Environmental Degradation

Sorbitan esters exhibit moderate biodegradability:

Biodegradation Pathways:

  • Aerobic : Degraded by soil microbes into CO₂ and H₂O within 28 days (62.5% degradation per OECD 301F) .

  • Anaerobic : Slower breakdown in sediments due to reduced esterase activity .

Toxicological Implications

While specific data for monodocosanoate is lacking, related sorbitan esters show:

  • Low Acute Toxicity : LD₅₀ >5,000 mg/kg (oral, rats) .

  • Chronic Effects : High doses (≥10% diet) caused hepatic and renal changes in rodents .

Scientific Research Applications

Food Industry Applications

1.1 Emulsification

Sorbitan monodocosanoate is primarily used as an emulsifier in food products. It helps stabilize emulsions by reducing surface tension between immiscible liquids, such as oil and water. This property is crucial in the production of dressings, sauces, and dairy products.

  • Safety and Regulatory Status : The European Food Safety Authority (EFSA) has evaluated sorbitan esters, including sorbitan monodocosanoate, establishing an acceptable daily intake (ADI) of 10 mg/kg body weight per day for these compounds when used in food applications .

1.2 Nutritional Supplements

In dietary supplements, sorbitan monodocosanoate serves as a carrier for fat-soluble vitamins and other nutrients. Its ability to enhance bioavailability makes it a valuable ingredient in formulations aimed at improving nutrient absorption.

Pharmaceutical Applications

2.1 Drug Delivery Systems

Sorbitan monodocosanoate is utilized in the formulation of niosomes , which are vesicular systems that encapsulate drugs for controlled release. These formulations improve the solubility and stability of poorly soluble drugs.

  • Case Study : Research demonstrated that niosomal formulations containing sorbitan monodocosanoate exhibited enhanced hepatoprotective effects when tested in animal models, indicating its potential in therapeutic applications .

2.2 Modified Release Formulations

The compound is also employed in modified release drug delivery systems , allowing for a sustained release of active pharmaceutical ingredients (APIs). This application is particularly beneficial for medications requiring consistent plasma levels over extended periods.

  • Patent Insights : Various patents highlight the use of sorbitan monodocosanoate in developing gastroretentive dosage forms that enhance the bioavailability of drugs with narrow absorption windows .

Cosmetic and Personal Care Products

Sorbitan monodocosanoate finds extensive use in the cosmetic industry as an emulsifier and stabilizer in creams, lotions, and other personal care products. Its non-irritating properties make it suitable for sensitive skin formulations.

  • Formulation Benefits : The compound aids in creating stable emulsions that maintain the desired texture and consistency of cosmetic products while enhancing the delivery of active ingredients.

Industrial Applications

4.1 Surfactant Properties

In industrial applications, sorbitan monodocosanoate acts as a surfactant in processes such as textile finishing and paint formulation. Its ability to reduce surface tension facilitates better wetting and spreading properties.

Data Summary Table

Application AreaFunctionalityKey BenefitsRegulatory Status
Food IndustryEmulsifierStabilizes emulsions; enhances textureADI: 10 mg/kg bw/day
PharmaceuticalsDrug DeliveryImproves bioavailability; sustained releasePatented formulations
CosmeticsEmulsifierNon-irritating; enhances ingredient delivery-
IndustrialSurfactantImproves wetting; enhances process efficiency-

Mechanism of Action

The primary mechanism of action of sorbitan, monodocosanoate is its ability to reduce surface tension between different phases, thereby stabilizing emulsions. It interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable emulsions. This property is particularly useful in pharmaceutical and cosmetic formulations where stable emulsions are required .

Comparison with Similar Compounds

Chemical Structure and Properties

Compound Fatty Acid Chain Molecular Formula Key Properties
Sorbitan monolaurate C12 C18H34O6 High hydrophilicity; used in feed additives and low-viscosity emulsions .
Sorbitan monostearate C18 C24H46O6 Moderate hydrophobicity; common in food emulsifiers (E 491) .
Sorbitan monooleate C18 (unsaturated) C24H44O6 Enhanced solubility in oils; used in pharmaceuticals and polymer dispersions .
Sorbitan monodocosanoate C22 C22H42O6 High hydrophobicity; potential applications in high-stability formulations .

Structural Insights :

  • Longer fatty acid chains (e.g., C22 in monodocosanoate) increase lipophilicity, affecting micelle formation and emulsion stability.
  • Unsaturation (e.g., monooleate) improves flexibility and solubility in non-polar matrices .

Biodegradability

Compound Biodegradability Data
Sorbitan monolaurate Readily biodegradable in water and seawater; supported by studies on sorbitan monooleate and polyoxyethylene derivatives .
Sorbitan monostearate Partial metabolism observed (20–50% excreted as sorbitan/metabolites); aerobic degradation inferred .
Sorbitan monodocosanoate No direct data; inferred to follow trends of structurally related esters, though longer chains may slow degradation .

Key Findings :

  • Shorter-chain esters (e.g., monolaurate) degrade faster due to easier enzymatic cleavage .

Ecotoxicity

Compound Ecotoxicity Data
Sorbitan monolaurate LC50 = 1,141 mg/kg (marine amphipods); low toxicity consistent with sorbitan esters .
Sorbitan monostearate No genotoxicity concerns; low acute toxicity in aquatic species .
Sorbitan monodocosanoate Limited data; presumed low ecotoxicity due to structural similarity and inert hydrolysis products .

Regulatory Consensus :

  • EFSA concludes low environmental risk for sorbitan esters, including monodocosanoate, due to rapid degradation and minimal bioaccumulation .

Metabolism and ADME (Absorption, Distribution, Metabolism, Excretion)

Compound ADME Profile
Sorbitan monolaurate Partial metabolism (~20% exhaled as CO2; 20–50% excreted in urine as sorbitan/metabolites) .
Sorbitan monostearate Hydrolyzed to sorbitol, isosorbide, and stearic acid; serves as a read-across model for other esters .
Sorbitan monodocosanoate Expected to hydrolyze to docosanoic acid and sorbitan; absorption efficiency may decrease with chain length .

Mechanistic Insights :

Key Considerations :

  • EFSA relies on read-across for esters with sparse data, assuming similar toxicokinetic profiles .

Biological Activity

Sorbitan monodocosanoate, commonly referred to as sorbitan docosanoate or Span 22, is a non-ionic surfactant derived from sorbitol and fatty acids. It is part of a larger class of sorbitan esters that are widely used in food, cosmetics, and pharmaceuticals due to their emulsifying properties. This article explores the biological activity of sorbitan monodocosanoate, focusing on its metabolism, toxicological effects, and applications in various fields.

Chemical Structure and Properties

Sorbitan monodocosanoate is characterized by its hydrophobic fatty acid chain (docosanoic acid) and a hydrophilic sorbitan moiety. Its molecular formula is C34_{34}H66_{66}O6_6, with a molecular weight of approximately 590.84 g/mol. The compound exhibits the following properties:

PropertyDescription
Physical StateViscous liquid or waxy solid
SolubilitySoluble in oils; insoluble in water
Critical Micelle Concentration (CMC)Low CMC indicating high surface activity

Metabolism and Absorption

Research indicates that sorbitan esters undergo enzymatic hydrolysis in the gastrointestinal tract. Upon oral ingestion, sorbitan monodocosanoate is metabolized to sorbitan and docosanoic acid. Studies suggest that approximately 90% of the administered dose is absorbed and subsequently metabolized through beta-oxidation or carbohydrate metabolic pathways, leading to excretion as water-soluble metabolites or carbon dioxide .

Safety Assessments

Sorbitan monodocosanoate has been evaluated for its safety in various contexts:

  • Oral Toxicity : In animal studies, high doses of sorbitan esters did not show significant toxicity or adverse effects on growth when administered over prolonged periods . The acceptable daily intake (ADI) for related compounds has been established at 5 mg/kg body weight for certain sorbitan esters .
  • Dermal Absorption : The large molecular weight of sorbitan esters suggests low dermal absorption potential. Studies have indicated minimal skin reactions upon topical application .

Case Studies

  • Tumor Promotion Studies : Some studies have indicated that at high concentrations, certain sorbitan esters may exhibit tumor promotion effects when combined with other genotoxic agents in dermal studies . However, they are not considered mutagenic or carcinogenic via oral exposure.
  • Cytotoxicity : In vitro studies have shown that polysorbates (related compounds) can induce apoptosis in human endothelial cells at specific concentrations, suggesting potential cytotoxic effects depending on the context and concentration used .

Applications in Industry

Sorbitan monodocosanoate is utilized primarily as an emulsifier and surfactant in various formulations:

  • Food Industry : It serves as an emulsifying agent to stabilize oil-in-water emulsions.
  • Cosmetics : Used in creams and lotions for its ability to enhance texture and stability.
  • Pharmaceuticals : Functions as a solubilizing agent for drug formulations, improving bioavailability.

Q & A

Q. What are the standard protocols for synthesizing sorbitan monodocosanoate in laboratory settings?

Sorbitan monodocosanoate is synthesized via esterification of sorbitan with docosanoic acid (behenic acid). Key steps include:

  • Reagent preparation : Anhydrous sorbitan and docosanoic acid are combined in a molar ratio of 1:1 under inert atmosphere.
  • Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic methods (lipases) are used to enhance reaction efficiency.
  • Purification : Post-reaction, the product is washed with solvents (e.g., ethanol) to remove unreacted acid and catalyst residues. Researchers must document reaction conditions (temperature, time, solvent) to ensure reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing sorbitan monodocosanoate's structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm ester bond formation and fatty acid chain integration.
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Peaks at 1730–1740 cm1^{-1} indicate ester carbonyl groups.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies residual reactants and assesses purity. Detailed spectral data should be included in supplementary materials for peer validation .

Q. How can researchers determine the purity of sorbitan monodocosanoate using chromatographic methods?

  • Thin-Layer Chromatography (TLC) : Screens for unreacted docosanoic acid using silica gel plates and a mobile phase (e.g., hexane:ethyl acetate, 8:2).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile impurities.
  • Elemental Analysis : Validates carbon-hydrogen-oxygen ratios against theoretical values (C2222H4242O66) .

Advanced Research Questions

Q. What experimental design considerations are critical when comparing the emulsifying properties of sorbitan monodocosanoate with shorter-chain analogs?

  • Controlled variables : Use identical oil/water ratios, temperature, and agitation speeds.
  • Emulsion stability metrics : Measure phase separation over time using turbidimetry or centrifugation.
  • Statistical rigor : Apply ANOVA or Tukey’s HSD test to differentiate performance across analogs. Researchers must predefine exclusion criteria for outliers and report confidence intervals .

Q. How should researchers address discrepancies in biodegradation data between sorbitan monodocosanoate and structurally similar esters?

  • Contextualize chain-length effects : Longer fatty acid chains (e.g., C22 in monodocosanoate) reduce biodegradability compared to shorter esters (e.g., C18 in monostearate).
  • Standardize testing protocols : Use OECD 301C (MITI test) to ensure comparability across studies.
  • Meta-analysis : Pool data from multiple studies to identify trends, noting limitations in extrapolating results from analogs like sorbitan monostearate .

Q. What computational modeling approaches are suitable for predicting the environmental fate of sorbitan monodocosanoate?

  • Quantitative Structure-Activity Relationship (QSAR) : Predicts bioaccumulation potential using log KowK_{ow} (octanol-water partition coefficient). For sorbitan esters, log KowK_{ow} >4 suggests moderate bioaccumulation, but experimental validation is critical.
  • Molecular Dynamics Simulations : Model interactions with soil organic matter or aquatic matrices.
  • Life Cycle Assessment (LCA) : Integrates degradation rates and toxicity data to forecast ecological impacts .

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